N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR and IR spectroscopy . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The reactions typically involve the thiazole ring and various functional groups present in the molecule .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Reactivity
- Synthesis Process : Research by Aleksandrov et al. (2017) demonstrates a synthesis process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain a corresponding thioamide, which is then oxidized to synthesize compounds including benzo[e][1,3]benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).
- Reactivity and Transformations : In another study, El’chaninov et al. (2018) explored the reactivity and transformations of similar compounds, focusing on electrophilic substitution reactions such as nitration and bromination (El’chaninov, Aleksandrov & Stepanov, 2018).
Chemical Properties and Applications
- Electrophilic Substitution Reactions : Aleksandrov et al. (2019) conducted studies on electrophilic substitution reactions, including nitration and bromination, of thiazolo[4,5-f]quinoline derivatives, which are structurally similar to the compound (Aleksandrov, El’chaninov & Zablotskii, 2019).
- Characterization and Applications : A study by Yeşilkaynak et al. (2017) on a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, revealed insights into its synthesis, characterization, and potential applications in areas such as antioxidant and antitumor activities (Yeşilkaynak et al., 2017).
Biological Evaluation
- Antimicrobial and Anticancer Activities : Investigations into the antimicrobial and anticancer activities of compounds structurally similar to N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide have been conducted. For instance, Kumar et al. (2020) studied the antimicrobial applications of related ligand complexes (Kumar, Singh, Agarwal & Kumar, 2020).
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with its target by inhibiting its growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth and proliferation of Mycobacterium tuberculosis . The downstream effects of this interaction lead to the inhibition of the bacterium, thereby exerting its anti-tubercular activity .
Result of Action
The result of the compound’s action is the significant inhibition of Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This leads to a decrease in the bacterium’s growth and proliferation, thereby treating the tuberculosis infection .
Safety and Hazards
Future Directions
The development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Compounds having quorum sensing inhibitory activity but void of antibiotic activity are potent agents in preventing the formation of biofilm, reducing the production of toxins, and, most importantly, discourage bacteria to develop future resistance .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4S/c19-12-4-1-5-14-16(12)21-18(28-14)22(10-11-3-2-8-20-9-11)17(24)13-6-7-15(27-13)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMHDWPSGBLAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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